Cas no 835-38-1 (1-(2-Aminophenyl)-2-phenylethanone)

1-(2-Aminophenyl)-2-phenylethanone is a versatile organic compound featuring both an amino and a ketone functional group, making it a valuable intermediate in synthetic chemistry. Its structure enables applications in pharmaceuticals, agrochemicals, and specialty materials, particularly as a precursor for heterocyclic compounds such as indoles and quinolines. The presence of the 2-aminophenyl moiety enhances reactivity in condensation and cyclization reactions, while the phenylethanone group contributes to stability and solubility in organic solvents. This compound is particularly useful in fine chemical synthesis, where controlled functionalization is required. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
1-(2-Aminophenyl)-2-phenylethanone structure
835-38-1 structure
Product Name:1-(2-Aminophenyl)-2-phenylethanone
CAS No:835-38-1
MF:C14H13NO
MW:211.259123563766
MDL:MFCD05257019
CID:669748
PubChem ID:577820
Update Time:2025-05-20

1-(2-Aminophenyl)-2-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2-aminophenyl)-2-phenyl-
    • 1-(2-aminophenyl)-2-phenylethanone
    • 1-(2-aminophenyl)-2-phenyl-1-ethanone
    • 835-38-1
    • SR-01000294226
    • aminodesoxybenzoin
    • HMS1597B02
    • 1-(2-aminophenyl)-2-phenylethan-1-one
    • 1-(2-Aminophenyl)-2-phenylethanone #
    • MFCD05257019
    • SR-01000294226-1
    • SCHEMBL4175858
    • AKOS003349261
    • Aniline, 2-(benzylcarbonyl)-
    • LS-08758
    • CS-0313410
    • AO-080/43342624
    • SB79243
    • 1-(2-Aminophenyl)-2-phenylethanone
    • MDL: MFCD05257019
    • Inchi: 1S/C14H13NO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10,15H2
    • InChI Key: SHCZEDMZASVGHP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.099714038g/mol
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.1Ų

1-(2-Aminophenyl)-2-phenylethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A292280-250mg
1-(2-Aminophenyl)-2-phenylethanone
835-38-1
250mg
$ 275.00 2022-06-08
TRC
A292280-500mg
1-(2-Aminophenyl)-2-phenylethanone
835-38-1
500mg
$ 450.00 2022-06-08
TRC
A292280-1000mg
1-(2-Aminophenyl)-2-phenylethanone
835-38-1
1g
$ 720.00 2022-06-08
abcr
AB415655-500 mg
1-(2-Aminophenyl)-2-phenylethanone
835-38-1
500MG
€254.60 2023-02-03
abcr
AB415655-1 g
1-(2-Aminophenyl)-2-phenylethanone
835-38-1
1g
€322.50 2023-04-24
abcr
AB415655-5 g
1-(2-Aminophenyl)-2-phenylethanone
835-38-1
5g
€907.00 2023-04-24
abcr
AB415655-500mg
1-(2-Aminophenyl)-2-phenylethanone; .
835-38-1
500mg
€269.00 2025-04-16
abcr
AB415655-1g
1-(2-Aminophenyl)-2-phenylethanone; .
835-38-1
1g
€317.00 2025-04-16
abcr
AB415655-5g
1-(2-Aminophenyl)-2-phenylethanone; .
835-38-1
5g
€877.00 2025-04-16
A2B Chem LLC
AC44283-10mg
1-(2-Aminophenyl)-2-phenylethanone
835-38-1 95%
10mg
$225.00 2024-04-19

1-(2-Aminophenyl)-2-phenylethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:835-38-1)1-(2-Aminophenyl)-2-phenylethanone
Order Number:A1196776
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:31
Price ($):895.0
Email:sales@amadischem.com

Additional information on 1-(2-Aminophenyl)-2-phenylethanone

1-(2-Aminophenyl)-2-phenylethanone: A Comprehensive Overview

1-(2-Aminophenyl)-2-phenylethanone, also known by its CAS number 835-38-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines an aromatic amine group with a ketone functional group. The presence of these functional groups makes it highly reactive and amenable to a wide range of chemical transformations.

The molecular structure of 1-(2-Aminophenyl)-2-phenylethanone consists of a benzene ring substituted with an amino group at the 2-position and a ketone group at the 1-position. This arrangement creates a conjugated system that enhances the compound's stability and reactivity. Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules, particularly in drug discovery. For instance, researchers have utilized 1-(2-Aminophenyl)-2-phenylethanone as a precursor for the development of potential anti-cancer agents due to its ability to interact with specific cellular pathways.

One of the most notable advancements in the synthesis of 1-(2-Aminophenyl)-2-phenylethanone involves the use of green chemistry principles. Traditionally, this compound was synthesized through multi-step reactions involving hazardous reagents. However, recent innovations have introduced more sustainable methods, such as microwave-assisted synthesis and catalytic systems, which reduce both the reaction time and environmental impact. These developments align with global efforts to promote eco-friendly chemical processes.

In terms of applications, 1-(2-Aminophenyl)-2-phenylethanone has found significant use in materials science. Its ability to form stable complexes with metal ions has made it a valuable component in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Additionally, the compound's UV-absorbing properties make it suitable for use in photoprotective coatings and optical devices.

Recent research has also explored the role of 1-(2-Aminophenyl)-2-phenylethanone in analytical chemistry. Its high sensitivity towards certain analytes has led to its use as a chromogenic reagent in spectrophotometric assays. For example, studies have demonstrated its effectiveness in detecting trace amounts of heavy metals in environmental samples. This application underscores the compound's versatility and its growing importance in analytical methodologies.

The biological activity of 1-(2-Aminophenyl)-2-phenylethanone has been extensively studied, particularly its potential as an anti-inflammatory and antioxidant agent. Preclinical studies have shown that this compound exhibits significant free radical scavenging activity, making it a promising candidate for the development of natural product-derived therapeutics. Furthermore, its ability to modulate enzyme activity suggests potential applications in metabolic disorders.

In conclusion, 1-(2-Aminophenyl)-2-phenylethanone (CAS 835-38-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important tool for future innovations in drug discovery, materials science, and analytical chemistry. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:835-38-1)1-(2-Aminophenyl)-2-phenylethanone
A1196776
Purity:99%
Quantity:5g
Price ($):895.0
Email